molecular formula C7H7NO2<br>C6H4(CH3)NO2<br>C7H7NO2 B166481 4-Nitrotoluene CAS No. 99-99-0

4-Nitrotoluene

Cat. No.: B166481
CAS No.: 99-99-0
M. Wt: 137.14 g/mol
InChI Key: ZPTVNYMJQHSSEA-UHFFFAOYSA-N
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Description

4-Nitrotoluene, also known as para-nitrotoluene or 1-methyl-4-nitrobenzene, is an organic compound with the molecular formula C7H7NO2. It appears as a pale yellow crystalline solid and is one of the three isomers of nitrotoluene. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agricultural chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrotoluene is typically prepared by the nitration of toluene. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+). This ion then reacts with the toluene to form this compound. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the para-isomer .

Industrial Production Methods: In industrial settings, the nitration of toluene is performed in large reactors where the reaction conditions, such as temperature and acid concentration, are carefully controlled to maximize yield and selectivity. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Catalytic Hydrogenation to Amines

Ni@β-CD@Fe₃O₄ nanoparticles catalyze 4-nitrotoluene reduction to p-toluidine (4-methylaniline) in water with NaBH₄, achieving 100% yield under optimized conditions :

ParameterOptimal ValueYield (%)
Solvent (H₂O)25°C100
Reducing AgentNaBH₄100
Catalyst Loading1.5 mol% Ni100
Alternative SolventsEthanol71

Biocatalytic Reduction

Mycobacterium sp. HL 4-NT-1 reduces this compound to 4-hydroxylaminotoluene under anaerobic conditions, followed by rearrangement to 6-amino-m-cresol via a Bamberger-like mechanism :

4 NitrotolueneNitroreductase4 HydroxylaminotolueneMutase6 Amino m cresol\text{4 Nitrotoluene}\xrightarrow{\text{Nitroreductase}}\text{4 Hydroxylaminotoluene}\xrightarrow{\text{Mutase}}\text{6 Amino }m\text{ cresol}

Methyl Group Oxidation

Controlled oxidation yields derivatives:

  • 4-Nitrobenzaldehyde diacetate : Acetic anhydride, HNO₃ .

  • 4-Nitrobenzoic acid : Strong oxidizing agents (e.g., KMnO₄) .

  • 4,4'-Dinitrobibenzyl : Oxidative coupling under basic conditions .

Enzymatic Oxidation

Agrocybe aegerita peroxygenase oxidizes this compound stepwise via 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde to 4-nitrobenzoic acid, using H₂O₂ as the oxygen source :

4 NitrotolueneH2O24 Nitrobenzyl alcohol4 Nitrobenzaldehyde4 Nitrobenzoic acid\text{4 Nitrotoluene}\xrightarrow{\text{H}_2\text{O}_2}\text{4 Nitrobenzyl alcohol}\rightarrow \text{4 Nitrobenzaldehyde}\rightarrow \text{4 Nitrobenzoic acid}

Electrocatalytic Reduction

CeW nanoparticles on screen-printed electrodes (SPCE) reduce this compound to 4-hydroxylamine-toluene at −0.78 V (vs. Ag/AgCl) with a peak current of −86.95 μA, outperforming SmW and GdW catalysts :

CatalystPeak Current (μA)Potential (V)
CeW/SPCE−86.95−0.78
SmW/SPCE−67.88−0.78
SPCE−35.79−0.78

Aerobic Degradation

Acidovorax mutants evolved to degrade this compound via 2-nitrotoluene dioxygenase (2NTDO). The L238V M248I mutant enhances activity 50-fold , oxidizing this compound to 4-methylcatechol with subsequent ring cleavage :

4 Nitrotoluene2NTDO4 MethylcatecholTCA Cycle Intermediates\text{4 Nitrotoluene}\xrightarrow{\text{2NTDO}}\text{4 Methylcatechol}\rightarrow \text{TCA Cycle Intermediates}

Anaerobic Degradation

Mycobacterium sp. HL 4-NT-1 releases ammonia via 2-amino-4-methylphenol intermediates, involving a dioxygenase and semialdehyde dehydrogenase :

6 Amino m cresolDioxygenase2 Amino 5 methylmuconic semialdehydeDehydrogenaseNH3+CO2\text{6 Amino }m\text{ cresol}\xrightarrow{\text{Dioxygenase}}\text{2 Amino 5 methylmuconic semialdehyde}\xrightarrow{\text{Dehydrogenase}}\text{NH}_3+\text{CO}_2

Sulfonation

Reaction with SO₃H groups yields this compound-2-sulfonic acid, a precursor for stilbene-based dyes :

4 Nitrotoluene+H2SO44 Nitrotoluene 2 sulfonic acid\text{4 Nitrotoluene}+\text{H}_2\text{SO}_4\rightarrow \text{4 Nitrotoluene 2 sulfonic acid}

Bromination

Bromine selectively substitutes the methyl group, forming 4-nitrobenzyl bromide :

4 Nitrotoluene+Br24 Nitrobenzyl bromide\text{4 Nitrotoluene}+\text{Br}_2\rightarrow \text{4 Nitrobenzyl bromide}

Scientific Research Applications

Dye Production

4-Nitrotoluene is extensively employed in the manufacture of azo and sulfur dyes. Its sulfonation yields This compound-2-sulfonic acid , which is a precursor for synthesizing stilbene derivatives used as fluorescent whitening agents. These dyes are crucial for textiles, paper, and plastics.

Dye Type Intermediate Application
Azo DyesThis compound-2-sulfonic acidTextile dyeing
Sulfur DyesVarious derivativesCotton and wool dyeing

Pharmaceuticals

In the pharmaceutical sector, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). It is transformed into compounds like p-toluidine and 4-nitrobenzoic acid , which are integral to drug formulations.

Pharmaceutical Compound Derived From Use
p-ToluidineReduction of this compoundAnalgesic and antipyretic agents
4-Nitrobenzoic AcidOxidation of this compoundUsed in anti-inflammatory drugs

Rubber Chemicals

This compound is also utilized in producing rubber additives. It contributes to the formulation of accelerators and antioxidants that enhance the durability and performance of rubber products.

Toxicological Considerations

While this compound has significant industrial applications, it poses health risks. Studies have indicated potential carcinogenicity, particularly in animal models, with evidence suggesting it may induce methemoglobinemia and other hematological effects at high exposure levels . Safety protocols are essential when handling this compound to mitigate occupational exposure risks.

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental fate of this compound in aquatic systems. Results indicated that it can persist in water bodies, leading to bioaccumulation in aquatic organisms. This finding underscores the need for stringent regulations on its discharge into water systems.

Case Study 2: Health Risk Analysis

Research conducted on workers exposed to this compound highlighted increased incidences of respiratory issues and skin sensitization. The study recommended enhanced monitoring and protective measures to safeguard worker health in industries utilizing this compound.

Biological Activity

4-Nitrotoluene (4-NT) is an aromatic nitro compound primarily used as a precursor in the synthesis of explosives, particularly 2,4,6-trinitrotoluene (TNT). Its biological activity has garnered attention due to its potential environmental impact and implications for human health. This article explores the biological activity of this compound through various studies, focusing on its degradation pathways, genotoxicity, and metabolic effects.

This compound is a yellowish liquid with a molecular formula of C7H8N2O2. It is slightly soluble in water and more soluble in organic solvents. The compound is primarily associated with industrial processes, leading to environmental contamination, particularly in soil and water bodies near manufacturing sites.

Degradation Pathways

The degradation of this compound is primarily facilitated by specific bacterial strains capable of utilizing it as a carbon source. Notably, Pseudomonas putida TW3 has been identified as a key organism in the catabolism of 4-NT. The degradation pathway involves:

  • Initial Conversion : this compound is converted to 4-nitrobenzoate through the action of specific mono- or di-oxygenase enzymes.
  • Further Metabolism : The nitro group is subsequently released as ammonia during the transformation to protocatechuate, which enters central metabolic pathways for further degradation .

Table 1: Bacterial Strains Capable of Degrading this compound

Bacterial StrainPathway Description
Pseudomonas putida TW3Degrades via oxidative pathway to protocatechuate
Pseudomonas sp. NT4Similar pathway with slight variations in enzyme function
JS42 MutantsGained ability to grow on this compound through evolution experiments

Genotoxicity Studies

Research has shown varying results regarding the genotoxic effects of this compound:

  • In mammalian cell studies, 4-NT did not exhibit significant genotoxicity, indicating that it may not directly damage DNA under certain conditions .
  • However, some studies have indicated that nitrotoluenes can induce unscheduled DNA synthesis in specific bacterial models, suggesting potential mutagenic properties .

Case Studies and Experimental Findings

  • Animal Studies : Long-term exposure studies on Fischer 344/N rats revealed that high doses of nitrotoluenes could lead to significant health issues such as mesotheliomas and weight loss. These findings highlight the potential carcinogenic effects of nitrotoluenes when ingested over extended periods .
  • Metabolic Effects : In vitro studies have shown that exposure to nitrotoluenes can lead to the formation of reactive metabolites that may contribute to oxidative stress in cells. This oxidative stress can result in cellular damage and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-nitrotoluene, and how can reaction conditions be optimized?

this compound is synthesized via nitration of toluene using titanium(IV) nitrate under controlled conditions. Key variables include temperature (maintained at 40–50°C to avoid over-nitration), solvent choice (e.g., sulfuric acid as a catalyst), and stoichiometric ratios (excess nitric acid improves yield). Optimization involves monitoring by HPLC or GC-MS to quantify intermediates like 2- and 3-nitrotoluene isomers. Post-synthesis purification employs fractional crystallization or column chromatography to isolate the para-isomer .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

PropertyValue
Boiling Point238°C
Density1.2 g/cm³
Vapor Pressure0.1 mmHg at 25°C
SolubilityLow in water; soluble in acetone, ethanol
ReactivityUndergoes oxidation, reduction, and halogenation
These properties dictate storage (airtight containers, <25°C), solvent selection for reactions, and safety protocols (ventilation to mitigate vapor exposure).

Q. Which analytical methods are most reliable for quantifying this compound in environmental samples?

  • GC-MS : Detects this compound at trace levels (detection limit: 0.1 ppb) using electron ionization and selective ion monitoring (m/z 137) .
  • HPLC with UV detection : Utilizes reverse-phase C18 columns and acetonitrile/water mobile phases (retention time: 8.2 min) .
  • Electrochemically Assisted Injection-Capillary Electrophoresis (EAI-CE-MS) : Enables simultaneous detection of this compound and its reduction products (e.g., 4-aminotoluene) with high resolution .

Q. How do microbial species degrade this compound, and what are the primary metabolic pathways?

Pseudomonas spp. oxidize the methyl group to 4-nitrobenzyl alcohol, then to 4-nitrobenzoate, which is further metabolized via protocatechuate pathways . Under anaerobic conditions, Mycobacterium spp. reduce the nitro group to 4-hydroxylaminotoluene, which undergoes Bamberger rearrangement to 6-amino-m-cresol . Degradation efficiency depends on oxygen availability, pH (optimal pH 7–8), and co-substrate presence (e.g., glucose enhances growth) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 2 ppm) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In flammable storage cabinets, away from reducing agents .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation of this compound’s methyl group to 4-nitrobenzoic acid?

Oxidation proceeds via radical intermediates under acidic conditions (e.g., KMnO₄/H₂SO₄). The methyl group is sequentially oxidized to -CH₂OH, -CHO, and finally -COOH. Isotopic labeling (e.g., deuterated this compound-d₃) confirms the retention of the nitro group during oxidation . Kinetic studies using UV-Vis spectroscopy reveal a second-order dependence on acid concentration, suggesting proton-coupled electron transfer .

Q. How can contradictory data on this compound’s genotoxicity be resolved?

Conflicting reports arise from assay variability:

  • Positive Results : Sister chromatid exchange in CHO cells at high doses (≥1 mM) .
  • Negative Results : No DNA adducts in rat hepatocytes or micronuclei in mice .
    Resolution requires standardized protocols (e.g., OECD guidelines) and multi-omics approaches (transcriptomics/proteomics) to identify sub-lethal effects .

Q. What role do nanomaterials play in enhancing the catalytic reduction of this compound derivatives?

Au/Pd nanoparticles (5–10 nm) on TiO₂ supports increase reduction rates of 4-nitrophenol (a derivative) by 10-fold via improved electron transfer. Size and morphology (e.g., cubic vs. spherical NPs) influence catalytic activity, with smaller particles providing higher surface area .

Q. How can isotopic labeling (e.g., ⁴-nitrotoluene-d₄) improve mechanistic studies of degradation pathways?

Deuterated analogs enable tracking of hydrogen transfer during microbial degradation. For example, this compound-2,3,5,6-d₄ reveals deuterium retention in 4-nitrobenzoate, confirming enzymatic dehydrogenation without H exchange . LC-MS/MS with MRM transitions (m/z 141 → 123) quantifies isotopic distribution .

Q. What advanced statistical methods are suitable for analyzing this compound environmental fate data?

  • Principal Component Analysis (PCA) : Identifies dominant variables (e.g., pH, temperature) affecting degradation rates .
  • ANOVA with Tukey’s HSD : Compares means across experimental groups (e.g., microbial strains) .
  • Bayesian Modeling : Predicts groundwater contamination risks using historical data on solubility and half-life (t₁/₂ = 30–60 days) .

Q. Data Contradiction Analysis Framework

When encountering conflicting results (e.g., variable degradation efficiencies across studies):

Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., aerobic vs. anaerobic conditions) or instrumental sensitivity .

Replicate Experiments : Use standardized protocols (e.g., EPA SW-846 for extraction).

Meta-Analysis : Pool data from PubChem, HSDB, and peer-reviewed studies to assess trends .

Properties

IUPAC Name

1-methyl-4-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
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InChI Key

ZPTVNYMJQHSSEA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO2, Array
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DSSTOX Substance ID

DTXSID5023792
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Molecular Weight

137.14 g/mol
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Physical Description

P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor.
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Boiling Point

460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F
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Flash Point

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04%
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Density

1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12
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Vapor Density

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72
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Vapor Pressure

1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg
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Color/Form

Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid

CAS No.

99-99-0
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Melting Point

130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F
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Synthesis routes and methods I

Procedure details

Described herein is a continuous process for preparing dinitrotoluene by reacting toluene with dilute nitric acid to produce mononitrotoluene, then reacting the mononitrotoluene with concentrated nitric acid to produce dinitrotoluene.
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Synthesis routes and methods II

Procedure details

Commercially, nitroaromatics, and particularly dinitrotoluene, are produced by the mixed acid nitration of toluene, the mixed acid being a mixture of concentrated sulfuric and concentrated nitric acid. In the production of dinitrotoluene process, for example, toluene is first nitrated to form mononitrotoluene and then separated from the spent acid aqueous phase. The crude mononitrotoluene is then dinitrated with fresh acid in a second nitration stage. As is known the dinitrotoluene product recovered from the dinitration reactor contains impurities, primarily nitrophenolics, such as nitrocresol and picric acid.
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Synthesis routes and methods III

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
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8 g
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[Compound]
Name
Co(OAc)2
Quantity
30 g
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Quantity
2700 mL
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

reacting toluene with nitric acid in a single liquid phase reaction in a first reaction zone at an elevated temperature to provide a single phase mononitrotoluene-containing product mixture, using a reaction mixture that is free of sulfuric acid and that comprises a molar ratio of said nitric acid to said toluene of from 20:1 to 30:1, said reaction being conducted using a combination of fresh and recycled aqueous nitric acid, said combination having a nitric acid concentration not exceeding 75% based upon the weight of nitric acid plus water in said dilute aqueous nitric acid,
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Nitrotoluene
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Nitrotoluene
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Nitrotoluene
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Nitrotoluene
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Nitrotoluene
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
4-Nitrotoluene

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